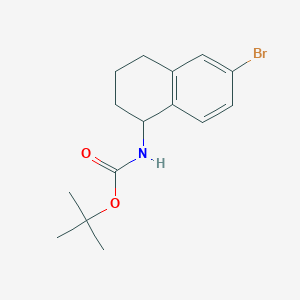
Tert-butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, making it a brominated derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the desired position. This is followed by the reaction with carbamic acid and 1,1-dimethylethyl ester under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. The bromine atom and the carbamic acid ester group play crucial roles in these interactions, affecting the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: A similar compound without the bromine atom and carbamic acid ester group.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Another brominated derivative with different substituents.
Uniqueness
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the bromine atom and the carbamic acid ester group makes it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C15H20BrNO2 |
|---|---|
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-6-4-5-10-9-11(16)7-8-12(10)13/h7-9,13H,4-6H2,1-3H3,(H,17,18) |
Clé InChI |
JVUOGOODOLRWDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















